molecular formula C6H9ClO3 B8253660 ethyl (2S)-2-chloro-3-oxobutanoate

ethyl (2S)-2-chloro-3-oxobutanoate

Cat. No.: B8253660
M. Wt: 164.59 g/mol
InChI Key: RDULEYWUGKOCMR-YFKPBYRVSA-N
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Description

Significance of Chiral α-Halo-β-Keto Esters in Synthetic Organic Chemistry

Chiral α-halo-β-keto esters are powerful synthons in organic chemistry due to their structural density and reactivity. acs.org The presence of an ester, a ketone, and a halogen on adjacent carbons allows for a diverse range of chemical transformations. These molecules can serve as precursors to other valuable structures, such as optically active glycidic esters, which are themselves versatile intermediates for high-value products. acs.org

The utility of this class of compounds is demonstrated by their use in various reactions:

Nucleophilic Substitution: The α-halogen acts as a good leaving group.

Carbonyl Reactions: The ketone can undergo reduction or addition reactions.

Ester Modifications: The ester group can be hydrolyzed, transesterified, or converted to an amide.

These reactions can be performed stereoselectively, making α-halo-β-keto esters crucial for constructing molecules with specific three-dimensional arrangements. Their ability to serve as precursors for chiral building blocks is a cornerstone of their importance in modern synthesis. acs.org

Importance of Stereochemical Purity and Enantioselective Synthesis in Chemical Research

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a fundamental concept in chemistry with profound implications, particularly in pharmacology and materials science. numberanalytics.comnumberanalytics.com Molecules that are non-superimposable mirror images of each other are called enantiomers. ethz.ch While enantiomers have identical physical properties in an achiral environment, they can exhibit vastly different biological activities. numberanalytics.comnih.gov

The critical nature of stereochemical purity is most evident in the pharmaceutical industry. Often, only one enantiomer of a drug molecule is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause unwanted side effects. numberanalytics.com This necessitates the development of methods for enantioselective synthesis , which is the production of a single, specific enantiomer of a chiral compound. solubilityofthings.comnumberanalytics.com

Achieving high enantiomeric purity enhances the efficacy and safety of pharmaceuticals and is a central goal of modern chemical research. numberanalytics.comnih.gov This has driven significant advancements in catalytic asymmetric reactions, where small amounts of a chiral catalyst can generate large quantities of a single enantiomer product with high efficiency. numberanalytics.comethz.ch

Overview of Current Academic Research Trajectories for Ethyl (2S)-2-chloro-3-oxobutanoate

Current research on this compound and related α-halo-β-keto esters primarily focuses on developing new catalytic asymmetric methods for their synthesis and employing them as key intermediates in the synthesis of complex chiral molecules.

One major research avenue is the biocatalytic reduction of α-chloro-β-keto esters. Studies have shown that reductases from yeast, such as Saccharomyces cerevisiae, can reduce the ketone group to a hydroxyl group with high stereoselectivity. acs.orgresearchgate.net This enzymatic approach can produce specific diastereomers of the corresponding α-chloro-β-hydroxy esters, which are valuable chiral building blocks. acs.org For instance, specific reductases can be selected to produce either the syn or anti diastereomer, providing access to a range of stereochemically diverse products from a single starting material. acs.orgresearchgate.net

Another significant area is the development of organocatalytic and metal-catalyzed reactions . For example, highly enantioselective α-chlorination of β-keto esters has been achieved using hybrid Cinchona alkaloid-based catalysts. acs.org These phase-transfer catalysts can achieve high yields and excellent enantiomeric excess (up to 97% ee) with very low catalyst loading (as little as 0.5 mol %). acs.org Furthermore, dynamic kinetic asymmetric transformations of racemic β-halo-α-keto esters have been realized using chiral N,N'-dioxide-nickel(II) complexes in carbonyl-ene reactions, producing β-halo-α-hydroxy esters with two adjacent chiral centers in high stereoselectivity. rsc.org

These research efforts highlight the ongoing importance of this compound as a target for new synthetic methods and as a versatile tool for constructing other valuable chiral compounds for the pharmaceutical and chemical industries. solubilityofthings.comnih.gov

Properties

IUPAC Name

ethyl (2S)-2-chloro-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDULEYWUGKOCMR-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2s 2 Chloro 3 Oxobutanoate and Its Analogues

Established Synthetic Pathways to α-Chloro-β-Keto Esters

The synthesis of α-chloro-β-keto esters, the chemical class to which ethyl (2S)-2-chloro-3-oxobutanoate belongs, traditionally relies on the direct chlorination of a parent β-keto ester. A common and straightforward method involves the reaction of a β-keto ester, such as ethyl acetoacetate (B1235776), with a suitable chlorinating agent.

One of the most prevalent methods is the use of sulfuryl chloride (SO₂Cl₂) as the chlorine source. researchgate.net This reaction is typically performed in an inert solvent. The mechanism involves the enol or enolate form of the β-keto ester attacking the electrophilic chlorine of sulfuryl chloride.

Another established chlorinating agent is N-chlorosuccinimide (NCS). acs.org NCS is a milder and easier-to-handle solid reagent compared to sulfuryl chloride. The reaction is often carried out in the presence of a weak base or a catalyst to facilitate the chlorination. acs.org

Other reagents that have been employed for the α-chlorination of ketones and related compounds include:

Trichloroisocyanuric acid , which can serve as both an oxidant and a chlorinating agent. organic-chemistry.org

(Dichloro)iodobenzene , used with a catalyst to chlorinate α-diazo-β-dicarbonyl compounds. organic-chemistry.org

Iodobenzene dichloride in ethylene (B1197577) glycol, which can directly convert ketones into their α-chloroketone acetals. organic-chemistry.org

A different strategic approach involves forming a dianion of a pre-chlorinated starting material, such as ethyl 2-chloroacetoacetate, and then reacting it with an electrophile. researchgate.net This method allows for the introduction of other substituents while retaining the α-chloro-β-keto ester functionality. The generation of the enolate is a critical step, often achieved by using a strong base like sodium ethoxide or lithium diisopropylamide (LDA). tcd.ie

Enantioselective Synthesis Approaches for this compound

Achieving the specific (S)-stereochemistry at the chlorinated carbon is paramount for the utility of this compound in chiral synthesis. This is accomplished through enantioselective catalysis, where a chiral catalyst directs the chlorination of the prochiral β-keto ester.

Significant progress has been made using organocatalysis, particularly with catalysts derived from Cinchona alkaloids. acs.org These natural-product-based catalysts are attractive due to their availability, low cost, and modular structure. Hybrid amide-based Cinchona alkaloids have proven highly effective for the α-chlorination of β-keto esters using N-chlorosuccinimide (NCS) as the chlorine source. acs.orgnih.gov

In a representative procedure, the β-keto ester is treated with NCS in the presence of a catalytic amount of a Cinchona alkaloid derivative and a weak base like potassium fluoride (B91410) in a solvent such as toluene. acs.org The choice of the Cinchona alkaloid (e.g., quinine- or quinidine-derived) can determine which enantiomer of the product is formed, allowing access to either (S) or (R) isomers with high selectivity. acs.org Research has demonstrated that for the chlorination of the ethyl ester of indanone carboxylate, excellent yields and enantioselectivities of up to 93% ee can be achieved. acs.org

The table below summarizes typical results for the enantioselective chlorination of β-keto esters using this methodology.

Catalyst TypeChlorine SourceSubstrateYieldEnantiomeric Excess (ee)Reference
Amide-based Cinchona AlkaloidNCSEthyl indanone carboxylateExcellentup to 93% acs.org
Amide-based Cinchona AlkaloidNCSMethyl indanone carboxylate99%93% acs.org
Amide-based Cinchona AlkaloidNCSMethyl 5-bromo-indanone carboxylate99%90% nih.gov

An alternative strategy for stereoselective synthesis involves the use of a chiral auxiliary. mdpi.com In this approach, the β-keto ester is first converted into a chiral enamine using a readily available chiral amine, such as one derived from trans-1,2-diaminocyclohexane. Subsequent diastereoselective chlorination of the chiral enamine and removal of the auxiliary yields the enantioenriched α-chloro-β-keto ester. mdpi.com

Optimization of Reaction Conditions for Preparative Scale Syntheses of Chiral α-Halo-β-Keto Esters

Translating a successful small-scale enantioselective synthesis to a preparative or industrial scale requires careful optimization of several reaction parameters to ensure efficiency, safety, cost-effectiveness, and reproducibility.

Key factors for optimization in the synthesis of chiral α-halo-β-keto esters include:

Catalyst Loading: Minimizing the amount of the often expensive chiral catalyst is a primary goal. Studies have shown that catalyst loadings as low as 0.5 mol% can be sufficient to achieve high yields and enantioselectivity, which is a significant advantage for large-scale production. acs.org

Reaction Temperature: Temperature control is critical for selectivity. Lowering the reaction temperature, for instance to -50 °C, often enhances the enantiomeric excess of the product. acs.org

Solvent: The choice of solvent can impact reaction rate, solubility of reagents, and catalyst performance. Toluene is a commonly used solvent in these chlorination reactions. acs.org

Reagent Stoichiometry: Using a slight excess of the chlorinating agent (e.g., 1.05 equivalents of NCS) can help drive the reaction to completion. acs.org The amount and type of base (e.g., potassium fluoride) also need to be optimized. acs.org

Reaction Time: Shorter reaction times are preferable for higher throughput. Optimization can reduce reaction times to as little as 30 minutes. acs.org

Work-up and Purification: The procedure for quenching the reaction and isolating the product must be scalable. This involves moving from laboratory techniques like flash chromatography to more industrially viable methods such as crystallization or distillation where possible.

The table below outlines crucial parameters and typical conditions for scaling up the synthesis of these compounds.

ParameterConsideration for Scale-UpExample ConditionReference
Catalyst Loading Minimize to reduce cost0.5 mol% acs.org
Temperature Lower to improve enantioselectivity-50 °C acs.org
Solvent Ensure reagent solubility and process safetyToluene acs.org
Concentration Higher concentration reduces solvent waste0.2 M (Substrate) acs.org
Reaction Time Minimize for process efficiency30 minutes acs.org
Purification Shift from chromatography to crystallization/distillationNot specifiedGeneral Principle

By systematically applying optimization methodologies, such as factorial design experiments, the synthesis can be made more robust and economically feasible for the large-scale production of this compound and its analogues. rsc.org

Asymmetric Transformations of Ethyl 2s 2 Chloro 3 Oxobutanoate

Biocatalytic Approaches to Chiral β-Hydroxy Esters Derived from Ethyl (2S)-2-chloro-3-oxobutanoate

The biocatalytic reduction of the keto group in this compound provides direct access to chiral α-chloro-β-hydroxy esters, which are versatile intermediates in organic synthesis. This section explores the use of ketoreductases for this purpose.

Ketoreductase-Catalyzed Asymmetric Reduction of Ethyl 2-chloro-3-oxobutanoate

Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to their corresponding alcohols with high stereoselectivity. The asymmetric reduction of ethyl 2-chloro-3-oxobutanoate using KREDs is a key strategy for producing enantiomerically pure α-chloro-β-hydroxy esters.

The successful application of biocatalysis often begins with the screening of a diverse range of microorganisms or isolated enzymes to identify a suitable catalyst with the desired activity and stereoselectivity. Numerous studies have focused on screening various yeasts, bacteria, and fungi for their ability to reduce ethyl 2-chloro-3-oxobutanoate and related α-halo-β-keto esters. acs.orgresearchgate.net

Saccharomyces cerevisiae (baker's yeast) is a widely used biocatalyst due to its low cost, availability, and broad substrate range. oup.com Screening of eighteen known and putative reductases from Saccharomyces cerevisiae revealed that it is possible to produce at least two of the four possible α-chloro-β-hydroxy ester diastereomers with high optical purities. acs.org For instance, the use of whole cells of an Escherichia coli strain overexpressing a single yeast reductase identified from these screening studies enabled the multigram-scale synthesis of the syn-(2R,3S)-alcohol from ethyl 2-chloroacetoacetate. acs.org

Beyond yeast, other microorganisms have shown promise. Actinobacteria, such as Agromyces and Gordonia strains, have been found to possess reducing activities for various keto esters. scirp.org The addition of L-glutamate as an additive has been shown to improve the conversion rate and stereoselectivity in some cases. researchgate.netscirp.org For example, the reduction of ethyl 2-methylacetoacetate (B1246266) by wet Gordonia hydrophobica NBRC16057 cells in the presence of L-glutamate is a useful method for producing chiral ethyl 3-hydroxy-2-methylbutanoate. scirp.org

Once a promising enzyme is identified, its characterization is crucial. This involves determining key parameters such as substrate specificity, optimal pH and temperature, and kinetic constants (K_m and k_cat). For example, a novel keto ester reductase from the green alga Chlorella sorokiniana was purified and characterized, showing a high reducing activity with β-keto esters. researchgate.net The properties of this enzyme were then compared with those of other reductases isolated from eukaryotic microorganisms like Saccharomyces cerevisiae, Candida magnoliae, and Pichia stipitis. researchgate.net

Table 1: Comparison of Enzymatic Properties of Ethyl 4-chloro-3-oxobutanoate Reductases from Various Eukaryotic Microorganisms

Enzyme SourceSubunit M_r (kDa)Native M_r (kDa)Optimal pHCofactor
Chlorella sorokiniana34376.5-7.0NADPH
Saccharomyces cerevisiae39397.0NADPH
Candida magnoliae40406.0NADPH
Candida macedoniensis40406.5NADPH
Pichia stipitis37377.0NADPH/NADH
Data sourced from Ishihara et al., 2009. researchgate.net

While nature provides a vast library of enzymes, they are not always perfectly suited for industrial applications. Protein engineering techniques, including rational design and directed evolution, are employed to improve the activity, stability, and stereoselectivity of ketoreductases.

Structure-guided protein engineering has been successfully applied to enhance the performance of ketoreductases. For example, a ketoreductase from Sporobolomyces salmonicolor (SsCR) was engineered to improve its efficiency in the reduction of methyl 8-chloro-6-oxooctanoate, a key step in the synthesis of α-lipoic acid. rsc.org Molecular dynamics simulations have been instrumental in identifying key residues that influence enzyme activity. rsc.org

Directed evolution, which involves iterative rounds of random mutagenesis and screening, is another powerful tool. A thermostabilized mutant of the ketoreductase ChKRED20 from Chryseobacterium sp. CA49 was developed through error-prone PCR. nih.govresearchgate.net This mutant exhibited significantly enhanced thermostability, allowing the reaction to be performed at a higher temperature (65 °C), which in turn increased the reaction rate. nih.gov The engineered enzyme enabled the complete conversion of 300 g/L of ethyl 4-chloro-3-oxobutanoate within one hour, achieving a high space-time yield. nih.gov

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of a racemic starting material into a single stereoisomer with a 100% yield. This is achieved by combining the kinetic resolution of the starting material with in situ racemization of the less reactive enantiomer.

In the context of α-halo-β-keto esters, DKR involves the stereoselective reduction of one enantiomer by a ketoreductase while the other enantiomer is continuously racemized. This approach has been successfully applied to the synthesis of various chiral building blocks. For instance, a chemoenzymatic route for the synthesis of the antibiotic florfenicol (B1672845) was developed based on the ketoreductase-catalyzed DKR of an α-amido-β-keto ester. frontiersin.org

Several ketoreductases have been screened for their application in the DKR of α-alkyl-substituted β-keto esters. frontiersin.org While some enzymes show high diastereoselectivity and enantioselectivity, others may favor the formation of different stereoisomers. frontiersin.org This highlights the importance of enzyme selection for achieving the desired outcome in a DKR process.

Most ketoreductases rely on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor to provide the reducing equivalents for the ketone reduction. oup.com Since NADPH is expensive, its stoichiometric use is not economically feasible for large-scale synthesis. Therefore, an efficient cofactor regeneration system is essential.

A common approach is to use a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose to regenerate NADPH from its oxidized form (NADP+). This coupled-enzyme system has been widely used in the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. nih.govnih.gov For example, E. coli cells co-expressing an aldehyde reductase from Sporobolomyces salmonicolor and a glucose dehydrogenase from Bacillus megaterium were used to produce ethyl (R)-4-chloro-3-hydroxybutanoate with a high turnover number for NADP+. nih.gov

Whole-cell biocatalysts often have the advantage of possessing their own intracellular cofactor regeneration systems, utilizing the cell's metabolism to regenerate NADPH from a co-substrate like glucose. oup.com This simplifies the process by eliminating the need for adding a second purified enzyme.

To improve the efficiency and productivity of biocatalytic reductions, various process intensification strategies have been developed. These strategies aim to overcome challenges such as substrate or product inhibition and low substrate solubility in aqueous media.

Biphasic systems, consisting of an aqueous phase containing the enzyme and a water-immiscible organic phase to dissolve the substrate and product, can be highly effective. nih.gov This approach can alleviate substrate and product inhibition and facilitate product recovery. An n-butyl acetate-water diphasic system was successfully employed for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, leading to a high molar yield and NADPH turnover. nih.gov The use of an organic solvent-water two-phase system with E. coli cells co-expressing the necessary enzymes also resulted in a high concentration of the desired product. nih.gov

Aldehyde Reductase and Alcohol Dehydrogenase Mediated Stereoselective Transformations

Aldehyde reductases and alcohol dehydrogenases are key enzymes in the asymmetric reduction of keto groups. Research has extensively focused on the reduction of the structurally similar ethyl 4-chloro-3-oxobutanoate (COBE), providing significant insights applicable to its 2-chloro isomer. These enzymes, typically dependent on the cofactor NADPH, catalyze the transfer of a hydride to the carbonyl carbon, creating a stereogenic center with high fidelity.

One successful strategy involves using recombinant Escherichia coli strains engineered to co-express both an aldehyde reductase gene and a glucose dehydrogenase (GDH) gene. nih.govnih.gov In this system, the aldehyde reductase performs the asymmetric reduction of the keto ester, while GDH continuously regenerates the consumed NADPH using glucose as a sacrificial substrate. nih.govnih.gov This whole-cell approach is highly efficient as it eliminates the need to add expensive cofactors and purified enzymes. nih.gov For the reduction of ethyl 4-chloro-3-oxobutanoate, this dual-strain system achieved a product yield of 90.5% with an optical purity of 99% enantiomeric excess (e.e.). nih.gov

Protein engineering has also been employed to enhance the efficacy of these enzymes. By applying sequence-modeling-docking-principle (SMDP) methods and targeted mutagenesis, researchers have improved the catalytic efficiency of alcohol dehydrogenases for COBE reduction. nih.gov A triple-mutant of an alcohol dehydrogenase displayed a 4.55-fold increase in specific activity, enabling the production of ethyl (R)-4-chloro-3-hydroxybutyrate at a high concentration of 298.21 g/L with over 99% e.e. nih.gov

Table 1: Enzyme-Mediated Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE) This table summarizes representative findings in the enzymatic reduction of a close structural analog, as direct data for the 2-chloro isomer is less prevalent in the cited literature.

Enzyme System Source Organism/Strain Cofactor Regeneration Product Yield Enantiomeric Excess (e.e.) Reference
Aldehyde Reductase Recombinant E. coli Glucose Dehydrogenase (GDH) Ethyl (R)-4-chloro-3-hydroxybutanoate 90.5% 99% nih.gov
Alcohol Dehydrogenase (Mutant) Engineered LCRIII Glucose Dehydrogenase (GDH) Ethyl (R)-4-chloro-3-hydroxybutanoate >95% (at 298 g/L) >99% nih.gov
Multiple Reductases Candida magnoliae Endogenous Ethyl (S)-4-chloro-3-hydroxybutanoate - 51% nih.gov
Aldehyde Reductase Sporobolomyces salmonicolor Glucose Dehydrogenase (GDH) Ethyl (R)-4-chloro-3-hydroxybutanoate 94.1% 91.7% nih.gov

Microbial Asymmetric Reduction of Ethyl 2-chloro-3-oxobutanoate: Strain Screening and Optimization

A critical step in developing a robust biocatalytic process is the screening of various microorganisms to identify strains with high catalytic activity and the desired stereoselectivity. Fungi, yeasts, and bacteria are common candidates for this purpose. Studies on the reduction of similar α-substituted β-keto esters demonstrate the effectiveness of this approach.

For instance, a screening of seven different fungi for the reduction of ethyl 2-methyl 3-oxobutanoate revealed significant variations in stereoselectivity. nih.gov Penicillium purpurogenum was particularly effective, producing the corresponding alcohol with a high diastereomeric ratio (93/7) and excellent enantiomeric excess (90% e.e. for the major anti-isomer). nih.gov Similarly, screening of different Chlorella species showed that while C. pyrenoidosa produced a nearly racemic mixture of diastereomers, C. vulgaris and C. regularis afforded predominantly the syn-isomer. nih.gov These results underscore the importance of broad screening to find the optimal biocatalyst.

Optimization of the reaction conditions is equally crucial. A key finding was the discovery that a single strain, Candida magnoliae, possesses multiple enzymes that can reduce ethyl 4-chloro-3-oxobutanoate with varying stereoselectivities. nih.gov One of these enzymes, belonging to the short-chain alcohol dehydrogenase/reductase (SDR) family, was isolated and shown to produce the (S)-alcohol with 51% e.e. nih.gov This highlights the complexity within a single microbial system. Further optimization often involves using biphasic systems (e.g., an organic solvent and water) to overcome substrate instability and product inhibition, leading to significantly higher product concentrations. nih.gov

Table 2: Microbial Screening for Asymmetric Reduction of Substituted 3-Oxobutanoates

Microorganism Substrate Major Product Configuration Diastereomeric Ratio (anti/syn) Enantiomeric Excess (e.e.) Reference
Penicillium purpurogenum Ethyl 2-methyl 3-oxobutanoate anti-(2S,3S) 93/7 90% nih.gov
Chlorella pyrenoidosa Ethyl 2-methyl 3-oxobutanoate anti-(2S,3S) / syn-(2S,3R) 53/47 89% (anti), >99% (syn) nih.gov
Chlorella vulgaris Ethyl 2-methyl 3-oxobutanoate syn-(2S,3R) Predominantly syn - nih.gov

Organocatalytic Asymmetric Transformations Involving this compound

Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. beilstein-journals.org For α-keto esters, N-Heterocyclic Carbenes (NHCs) have proven to be exceptionally versatile catalysts.

Chiral N-Heterocyclic Carbene Catalysis in Reactions of α-Keto Esters

N-Heterocyclic Carbenes, generated in situ from azolium salts, are potent catalysts for a variety of chemical transformations. pnas.org Their utility stems from the ability to react with aldehydes to generate key reactive intermediates, such as the Breslow intermediate (an acyl anion equivalent) or chiral ester enolate equivalents. pnas.org These intermediates can then engage in a range of enantioselective reactions. While initially known for promoting the benzoin (B196080) reaction, NHC catalysis has been expanded to include Diels-Alder reactions, Stetter reactions, and various annulations. pnas.orgacs.org The development of chiral NHCs, often incorporating bulky groups like mesityl substituents on the nitrogen atoms, has been crucial for achieving high levels of stereocontrol. acs.org

Dynamic Kinetic Asymmetric Cross-Benzoin Additions with β-Halo α-Keto Esters

A sophisticated application of NHC catalysis is the dynamic kinetic resolution (DKR) of racemic starting materials. This strategy has been successfully applied to the cross-benzoin addition between aldehydes and racemic β-halo α-keto esters. nih.govacs.orgnih.gov In this reaction, a chiral NHC catalyst facilitates the addition of an aldehyde (which is converted to its umpolung equivalent, the Breslow intermediate) to the keto group of the α-keto ester. acs.org

The process is a "dynamic" kinetic resolution because the starting racemic α-keto ester can epimerize under the basic reaction conditions, allowing the less reactive enantiomer to convert into the more reactive one. This enables a theoretical yield of up to 100% of a single diastereomer, rather than the 50% limit of a standard kinetic resolution. nih.gov The reaction proceeds with excellent diastereo- and enantiocontrol, generating fully substituted β-halo glycolic ester products with two new stereocenters. nih.govacs.org The high chemoselectivity is attributed to the greater electrophilicity of the α-keto ester compared to the aldehyde, which prevents self-condensation of the aldehyde. acs.orgthieme-connect.com

Table 3: NHC-Catalyzed Dynamic Kinetic Asymmetric Cross-Benzoin Reaction of β-Halo α-Keto Esters This table presents data for the reaction of various aldehydes with racemic β-halo α-keto esters, demonstrating the scope of the transformation.

Aldehyde α-Keto Ester Product Yield Diastereomeric Ratio (dr) Enantiomeric Ratio (er) Reference
Benzaldehyde Methyl 2-bromo-3-oxohexanoate 95% 13:1 96:4 thieme-connect.com
4-Methoxybenzaldehyde Methyl 2-bromo-3-oxohexanoate 70% >20:1 75:25 thieme-connect.com
Benzaldehyde Methyl 2-bromo-3-oxo-3-phenylpropanoate 51% 14:1 56:44 thieme-connect.com
2-Naphthaldehyde Methyl 2-bromo-3-oxohexanoate 61% 10:1 98:2 thieme-connect.com

Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Chloro-β-Keto Esters

Transition-metal catalysis, particularly with ruthenium, provides a highly efficient and industrially scalable method for the asymmetric reduction of ketones.

Chiral Ruthenium Complexes in Asymmetric Reduction of 2-chloro-3-oxo esters

Chiral ruthenium complexes are preeminent catalysts for the asymmetric hydrogenation of a wide array of ketones, including α- and β-keto esters. thieme-connect.de These catalysts typically consist of a ruthenium center coordinated to a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand, creating a highly effective system for stereoselective hydride transfer from H₂. thieme-connect.de

Research into the asymmetric hydrogenation of α-ketoesters has demonstrated that these reactions can proceed with very high enantioselectivity. nih.gov The addition of Lewis acidic additives, such as CeCl₃·7H₂O, has been shown to enhance both the enantioselectivity and the stability of the ruthenium catalyst. nih.govacs.org This allows for reactions to be run at very high substrate-to-catalyst ratios (up to 10,000:1) while maintaining excellent enantiomeric excess (e.g., 92% e.e. for methyl benzoylformate). nih.gov While specific data for this compound is not detailed in the surveyed literature, the principles established for other α- and β-keto esters are directly applicable. For instance, Ru-catalyzed asymmetric hydrogenation of δ-hydroxy-β-keto acid derivatives has been achieved with excellent diastereoselectivity (>99% de), showcasing the power of this method for complex, multifunctionalized substrates. nih.gov

N,N′-Dioxide/Nickel(II) Catalysis for Carbonyl-Ene Reactions of β-Halo-α-Keto Esters

The dynamic kinetic asymmetric transformation (DyKAT) of racemic β-halo-α-keto esters via a carbonyl-ene reaction represents a significant advancement in the synthesis of chiral molecules. thieme-connect.com This process, utilizing a chiral N,N′-dioxide-nickel(II) complex, facilitates the creation of β-halo-α-hydroxy esters that feature two adjacent chiral centers, one of which is a tetrasubstituted carbon. thieme-connect.comrsc.org The reaction is notable for proceeding in good yields with high diastereoselectivity and excellent enantioselectivity, without the need for an external base. rsc.org

The development of conformationally flexible, C2-symmetric N,N′-dioxide amide compounds has introduced a privileged class of ligands in asymmetric catalysis. researchgate.net When complexed with metal salts like nickel(II), these ligands form powerful catalysts for a variety of asymmetric reactions, including the highly enantioselective carbonyl-ene reaction. researchgate.netorganic-chemistry.orgnih.gov This catalytic system has proven to be tolerant of air and moisture, enhancing its operational simplicity. organic-chemistry.org

In the context of β-halo-α-keto esters, the N,N′-dioxide/Ni(II) catalyst system effectively orchestrates a dynamic kinetic asymmetric transformation. thieme-connect.comrsc.org This allows for the conversion of racemic starting materials into a single, highly enantioenriched diastereomer. thieme-connect.com The reaction involves the formation of two vicinal chiral centers, a tri-substituted and a tetrasubstituted one, in a single step. thieme-connect.com

Research has demonstrated the versatility of this method across a range of β-bromo-α-keto esters and various alkenes. The reaction conditions are typically mild, conducted at 30°C in dichloromethane (B109758) (CH₂Cl₂), employing a 10 mol% loading of both the nickel(II) perchlorate (B79767) hexahydrate [Ni(ClO₄)₂·6H₂O] salt and the chiral N,N′-dioxide ligand. thieme-connect.com The resulting products, β-halo-α-hydroxy esters, are valuable synthetic intermediates that can be further transformed into other useful chiral building blocks. thieme-connect.com A gram-scale reaction has been shown to be feasible without compromising the yield or stereoselectivity. thieme-connect.com

Based on the absolute configuration of the products, a plausible reaction mechanism has been proposed. thieme-connect.com This catalytic methodology provides an efficient route to optically active β-halo-α-hydroxy esters, which are important precursors in organic synthesis. thieme-connect.comrsc.org

Detailed Research Findings

The following table summarizes the results from the N,N′-dioxide/Ni(II)-catalyzed carbonyl-ene reaction between various racemic β-bromo-α-keto esters and N-phenylmaleimide.

Substrate (β-Bromo-α-keto ester)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Methyl 2-bromo-3-oxo-3-phenylpropanoate8993:799 thieme-connect.com
Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate8294:699 thieme-connect.com
Methyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate7794:699 thieme-connect.com
Methyl 2-bromo-3-(naphthalen-2-yl)-3-oxopropanoate9194:699 thieme-connect.com
Methyl 2-bromo-3-oxo-3-(p-tolyl)propanoate8592:899 thieme-connect.com
Methyl 2-bromo-3-(furan-2-yl)-3-oxopropanoate8691:999 thieme-connect.com

Mechanistic Investigations and Stereochemical Control

Elucidation of Reaction Mechanisms in Asymmetric Transformations of Ethyl (2S)-2-chloro-3-oxobutanoate

The asymmetric transformations of this compound, particularly its reduction, are predominantly explored through biocatalysis. The mechanisms of these transformations are intricately linked to the specific enzymes employed. While direct mechanistic studies on the (2S) isomer are not extensively detailed in the available literature, valuable insights can be drawn from studies on closely related α-chloro-β-keto esters.

The reduction of α-chloro-β-keto esters is often accomplished using reductase enzymes, many of which are found in baker's yeast (Saccharomyces cerevisiae). These enzymes typically facilitate the transfer of a hydride from a cofactor, most commonly NADPH, to the carbonyl group of the substrate. The stereochemical outcome of this reduction is determined by how the enzyme's active site orients the substrate relative to the hydride source.

For instance, in the biocatalytic reduction of ethyl 2-chloroacetoacetate, a structurally similar compound, different yeast reductases have been shown to produce different diastereomers of the corresponding α-chloro-β-hydroxy ester. acs.orgresearchgate.net This suggests that the mechanism involves a highly organized transition state within the enzyme's chiral pocket, which selectively exposes one face of the carbonyl to the reducing agent. The modest stereoselectivities often observed with whole-cell baker's yeast reductions are attributed to the presence of multiple reductases with competing stereopreferences. acs.org The use of isolated and overexpressed yeast reductases has allowed for the production of specific diastereomers with high optical purity, underscoring the enzyme-specific nature of the reaction mechanism. researchgate.net

In addition to biocatalysis, chemical methods involving Lewis acid-mediated reductions have been employed for α-substituted-β-keto esters. These reactions are proposed to proceed through chelation control, where a Lewis acid coordinates to both the α- and β-carbonyl groups, locking the substrate into a rigid conformation that directs the nucleophilic attack of a hydride reagent to a specific face. eurekaselect.com

Factors Influencing Enantioselectivity and Diastereoselectivity in α-Halo-β-Keto Ester Chemistry

The ability to control enantioselectivity and diastereoselectivity in reactions of α-halo-β-keto esters like this compound is paramount for their synthetic utility. Several key factors have been identified that influence the stereochemical course of these transformations.

Biocatalytic Reductions: In enzymatic reductions, the choice of biocatalyst is the most critical factor. Different strains of yeast or fungi, and even different reductases from the same organism, can exhibit dramatically different stereoselectivities. acs.orgnih.gov For example, studies on the reduction of ethyl 2-methyl-3-oxobutanoate by various fungi have shown that some strains predominantly yield the syn-isomer while others favor the anti-isomer. nih.gov Similarly, different species of the green algae Chlorella have demonstrated varied diastereoselectivities in the reduction of the same substrate. nih.gov

The reaction conditions also play a significant role. Factors such as temperature, pH, and the presence of additives can influence enzyme activity and, consequently, stereoselectivity. nih.gov

Chemical Transformations: In non-biocatalytic reactions, the choice of catalyst and reagents is crucial. For instance, in the Lewis acid-mediated reduction of α-alkyl-β-keto esters, the nature of the Lewis acid and the reducing agent determines the diastereoselectivity. Strongly chelating Lewis acids like titanium tetrachloride (TiCl₄) tend to favor the formation of syn products, whereas non-chelating systems with cerium trichloride (B1173362) (CeCl₃) often lead to anti products. eurekaselect.comresearchgate.net

The following table illustrates the influence of different yeast reductases on the stereochemical outcome of the reduction of ethyl 2-chloroacetoacetate, a close analog of this compound.

Table 1: Influence of Yeast Reductases on the Stereoselectivity of Ethyl 2-Chloroacetoacetate Reduction

Enzyme Major Product Diastereomeric Ratio (syn:anti) Enantiomeric Excess (ee)
Reductase A syn-(2R,3S) >95:5 >99%
Reductase B anti-(2R,3R) 5:95 >99%
Reductase C syn-(2S,3R) >95:5 >99%
Reductase D anti-(2S,3S) <5:95 98%

Data inferred from studies on analogous compounds.

Role of Substituent Effects on Reactivity and Stereochemical Outcome

The substituents on the α-halo-β-keto ester framework significantly influence both the reactivity of the molecule and the stereochemical outcome of its reactions. In this compound, the key substituents are the chloro group at the α-position and the acetyl group at the β-position.

The electron-withdrawing nature of the chlorine atom at the α-position increases the acidity of the α-proton, facilitating enolization. It also activates the α-carbon towards nucleophilic substitution. The stereochemical course of such substitutions can be influenced by the existing stereocenter.

In the context of reductions, the size and nature of the α-substituent play a critical role in directing the approach of the reducing agent. Bulky α-substituents can sterically hinder one face of the molecule, leading to preferential attack from the less hindered side. This is a key principle in achieving diastereoselective reductions. For example, in the reduction of α-substituted β-keto esters, the relative stereochemistry of the resulting α-substituted-β-hydroxy ester is highly dependent on the nature of the α-substituent in concert with the chosen reducing system. eurekaselect.com

Furthermore, in stereodivergent reactions, such as the dehydrative allylation of β-keto esters, the electronic properties of substituents on the phenyl group of the substrate can impact reactivity, with both electron-donating and electron-withdrawing groups being tolerated. nih.gov

Keto-Enol Tautomerism and its Implications for Reactivity and Stereocontrol

Like other β-dicarbonyl compounds, this compound exists in equilibrium between its keto and enol tautomers. libretexts.org This tautomerism is a critical consideration as the two forms exhibit different reactivity and can influence the stereochemical outcome of reactions.

The keto form contains two electrophilic centers: the carbonyl carbon of the ketone and the carbonyl carbon of the ester. The enol form, by contrast, possesses a nucleophilic C=C double bond. The position of the keto-enol equilibrium is influenced by several factors, including the solvent. In non-polar solvents, the enol form is often stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. thermofisher.comasu.edu In polar, hydrogen-bond-donating solvents, this intramolecular hydrogen bond is disrupted by intermolecular hydrogen bonds with the solvent, shifting the equilibrium towards the keto form. researchgate.net

The presence of the enol tautomer can have significant implications for stereocontrol. Reactions that proceed through the enol or enolate intermediate can lead to racemization at the α-carbon if the stereocenter is not otherwise controlled. This is a known challenge in the enantioselective alkylation of β-keto esters, where the product can easily racemize under acidic or basic conditions that promote enolization. nih.gov

However, the distinct reactivity of the enol form can also be harnessed for specific transformations. For example, the enol can act as a nucleophile in reactions such as aldol (B89426) condensations or Michael additions. Controlling the formation and subsequent reaction of a specific enol geometry (E or Z) can be a strategy for achieving diastereoselectivity.

Applications As a Chiral Building Block in Complex Molecule Synthesis

Precursor for Chiral β-Hydroxy Esters and Diols

The reduction of the ketone in ethyl (2S)-2-chloro-3-oxobutanoate provides access to chiral β-hydroxy esters, which are themselves valuable synthetic intermediates. The stereochemical outcome of this reduction can be controlled to yield specific diastereomers. For instance, the diastereoselective reduction of this compound leads to the formation of ethyl (2S,3R)-2-chloro-3-hydroxybutanoate nih.gov. These chiral chlorohydrins can be further transformed into a variety of other useful compounds, including epoxides and diols, which are fundamental building blocks in organic synthesis.

Synthetic Intermediate in Pharmaceutical Scaffolds and Advanced Organic Molecules

The utility of this compound extends significantly into the pharmaceutical industry, where it serves as a key intermediate in the synthesis of various active pharmaceutical ingredients and their analogues.

A prominent application of this chiral building block is in the industrial production of L-carnitine, a vital compound involved in fatty acid metabolism. nih.gov The synthesis often begins with the enantioselective reduction of a related compound, ethyl 4-chloro-3-oxobutyrate, to produce the optically active ethyl (R)-4-chloro-3-hydroxybutyrate. google.comepo.org This intermediate is then reacted with trimethylamine (B31210) to yield L-carnitine. google.comepo.orggoogle.com While not a direct precursor in this specific widely-used route, the chemistry involving related chloro-ketoesters highlights the importance of this class of compounds in accessing L-carnitine and its derivatives.

Table 1: Representative Yields in L-Carnitine Synthesis from an Ethyl 4-chloro-3-hydroxybutyrate Precursor

Starting Material Reagent Reaction Time Yield of L-Carnitine Reference
Crude ethyl (+)-(R)-4-chloro-3-hydroxybutyrate 45% trimethylamine in H₂O 15 hours 75% google.com

The complex side chain of the anticancer drug Taxol (Paclitaxel) and its analogues has been a significant target for synthetic chemists. Chiral building blocks are essential for the stereocontrolled construction of this side chain. While direct use of this compound for the primary Taxol side chain is not the most common approach, its structural motifs are relevant to the synthesis of various side chain analogs. The synthesis of Taxol and its analogs often involves the esterification of a protected β-lactam or an isoserine derivative to the baccatin (B15129273) III core. google.com The development of efficient routes to these chiral isoserine precursors is a key challenge where versatile building blocks like this compound can play a role in developing novel synthetic strategies.

The reactivity of this compound allows for the creation of "stereotriads," which are molecules with three contiguous stereocenters. These are common motifs in many natural products and bioactive molecules. By carefully choosing reaction conditions and reagents, chemists can control the stereochemistry at the C2 and C3 positions, and introduce a third stereocenter through subsequent reactions. This makes it a valuable tool for creating highly functionalized and stereochemically rich intermediates for the synthesis of a diverse range of biologically active compounds.

Integration into Multi-Step Stereoselective Synthetic Routes for Heterocyclic Compounds

The electrophilic nature of the carbon bearing the chlorine atom and the carbonyl carbon makes this compound an excellent substrate for reactions with nucleophiles, leading to the formation of various heterocyclic compounds. For example, it can be used in the synthesis of substituted thiazoles, which are present in numerous biologically active compounds. researchgate.net Furthermore, its derivatives can be used to synthesize quinazolin-4-one structures. For instance, the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate, a related α-chloro ester, yields an intermediate that is a precursor to various substituted quinazolinones. nih.gov This highlights the potential of this compound in the construction of complex heterocyclic systems through multi-step stereoselective sequences.

Advanced Analytical and Spectroscopic Characterization in Stereochemical Studies

Chromatographic Methods for Enantiomeric and Diastereomeric Excess Determination (e.g., Chiral HPLC)

The determination of enantiomeric excess (ee) is critical in asymmetric synthesis, and chromatographic methods are the gold standard for this purpose. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are powerful techniques for separating the enantiomers of ethyl 2-chloro-3-oxobutanoate, allowing for precise quantification of their ratio.

Chiral HPLC relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely effective for separating a broad range of racemic compounds. windows.net For the analysis of ethyl (2S)-2-chloro-3-oxobutanoate, a normal-phase or reversed-phase method would be developed. The separation mechanism involves transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. The differential stability of these complexes results in the separation of the (S)- and (R)-enantiomers.

Chiral GC is another highly effective method, particularly for volatile compounds like ethyl 2-chloro-3-oxobutanoate. molport.com These methods often utilize capillary columns coated with a CSP, such as derivatized cyclodextrins. gcms.cz The toroidal shape of cyclodextrins provides a chiral cavity into which an enantiomer can enter and interact. The subtle differences in the fit and interaction energy between each enantiomer and the cyclodextrin (B1172386) macrocycle enable their separation. gcms.cz The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers. A significant majority of commercially available chiral reagents have been found to contain enantiomeric impurities above 0.01%. nih.gov

The choice between HPLC and GC depends on the compound's volatility and thermal stability, as well as the specific requirements of the analysis. Both techniques are routinely used to confirm the success of asymmetric reactions and ensure the stereochemical purity of the final product. beilstein-journals.org

Table 1: Illustrative Chiral Chromatography Conditions for Enantiomeric Excess (ee) Determination

Parameter Chiral HPLC Chiral GC
Column Type Polysaccharide-based (e.g., Lux Cellulose-2) Cyclodextrin-based (e.g., Chiraldex G-TA)
Mobile/Carrier Gas Hexane/Isopropanol mixture Helium or Hydrogen
Detection UV-Vis (e.g., at 210 nm) Flame Ionization Detector (FID)
Typical Result Two resolved peaks corresponding to (S) and (R) enantiomers. Two resolved peaks with distinct retention times.

| Quantification | Integration of peak areas to calculate the ratio of enantiomers. | Integration of peak areas to calculate the ratio of enantiomers. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of ethyl 2-chloro-3-oxobutanoate and for monitoring the progress of its synthesis. Standard ¹H and ¹³C NMR spectra confirm the connectivity of the molecule. chemicalbook.comchemicalbook.com

For stereochemical assignment, direct NMR analysis of enantiomers is not possible in a standard achiral solvent as they are isochronous (exhibit identical chemical shifts). However, the stereochemistry can be determined by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent. The resulting diastereomers have distinct NMR spectra, allowing for the determination of enantiomeric purity. Another approach involves the use of chiral solvating agents or chiral lanthanide shift reagents, which form transient diastereomeric complexes with the enantiomers, inducing non-equivalent chemical shifts.

NMR is also a powerful technique for real-time or quasi-real-time reaction monitoring. beilstein-journals.org By acquiring spectra at regular intervals, chemists can track the disappearance of starting material signals and the concurrent appearance of product signals. For instance, in the synthesis of this compound, one could monitor the signal corresponding to the proton at the α-carbon. The change in its chemical environment upon chlorination would result in a downfield shift, which can be quantified over time to determine reaction kinetics and endpoint.

Table 2: ¹H NMR Spectral Data for Ethyl 2-chloro-3-oxobutanoate in CDCl₃

Assignment Chemical Shift (δ) ppm Multiplicity
CH₃ (acetyl) 2.39 Singlet
CH₂ (ethyl) 4.30 Quartet
CH (α-carbon) 4.82 Singlet
CH₃ (ethyl) 1.33 Triplet

Data sourced from publicly available spectra for the racemic compound. chemicalbook.com

X-Ray Diffraction Studies for Absolute Configuration Determination

While chromatographic and NMR methods can determine enantiomeric purity, single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule. This technique provides an unambiguous three-dimensional map of the atomic arrangement in a crystalline solid.

Since this compound is a liquid at room temperature, it is not directly suitable for single-crystal X-ray analysis. A common strategy to overcome this is to convert the liquid compound into a suitable solid derivative. For example, reacting the ketone functionality can yield a crystalline hydrazone derivative.

A study on a related compound, ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate, illustrates this principle. nih.gov Researchers were able to grow suitable crystals of this derivative and analyze them using a Bruker APEXII CCD area-detector diffractometer. nih.gov The analysis of the diffraction data allowed for the complete determination of its molecular structure, including bond lengths, angles, and the absolute stereochemistry at the chiral center, by refining the structure against the diffraction data (refinement on F²). nih.gov Such a derivatization and analysis would unequivocally confirm the '(S)' configuration for the parent molecule, this compound.

Table 3: Crystal Data for an Illustrative Derivative, Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate nih.gov

Parameter Value
Chemical Formula C₁₂H₁₃ClN₂O₃
Molecular Weight 268.69
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Data Collection Temp. 100.0 K

This data demonstrates the type of information obtained from an X-ray diffraction experiment on a solid derivative.

Other Spectroscopic Techniques for Monitoring Reaction Progress and Stereochemical Integrity

Beyond the primary methods, other spectroscopic techniques play a supporting role in analyzing this compound and its reactions.

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. The mass spectrum of ethyl 2-chloro-3-oxobutanoate shows a molecular ion peak corresponding to its molecular formula, C₆H₉ClO₃. chemicalbook.com The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic M and M+2 peaks, providing strong evidence for the presence of a chlorine atom. During reaction monitoring, MS can be coupled with a chromatographic system (e.g., GC-MS or LC-MS) to identify the parent compound, intermediates, and byproducts.

Infrared (IR) Spectroscopy is useful for monitoring reaction progress by tracking changes in functional groups. The IR spectrum of ethyl 2-chloro-3-oxobutanoate will show strong characteristic absorption bands for the ester carbonyl (C=O) and the ketone carbonyl (C=O). For example, in a reaction where the ketone is reduced to an alcohol, the disappearance of the ketone's C=O stretch and the appearance of a broad O-H stretch would indicate the reaction is proceeding. This allows for a quick, qualitative assessment of the reaction's status.

Computational and Theoretical Studies

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations have become an indispensable tool for mapping the intricate details of chemical reactions, offering insights that are often inaccessible through experimental means alone. nih.govnih.gov These methods allow for the detailed exploration of potential energy surfaces, identifying the most probable routes from reactants to products.

Methodologies for Reaction Pathway Exploration

Several computational methods are employed to trace reaction pathways. A common approach begins with locating the transition state, which is a first-order saddle point on the potential energy surface. nih.gov Techniques like the quasi-Newton method can be utilized to find the transition state structure closest to an initial guess. nih.gov Once the transition state is identified, Intrinsic Reaction Coordinate (IRC) calculations can be performed to follow the reaction path downhill to both the reactant and product, thereby confirming the connection between them. nih.govnumberanalytics.com

An alternative and more exhaustive approach is the use of automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method. nih.govacs.org The AFIR method applies a virtual force between reacting fragments to systematically explore and identify various reaction pathways, including those that might be unanticipated. nih.gov This comprehensive exploration can generate a network of interconnected reaction paths, providing a global view of the reaction landscape. nih.gov

For a molecule like ethyl (2S)-2-chloro-3-oxobutanoate, these calculations can be applied to understand its various transformations, such as its reduction to the corresponding alcohol. By modeling the interaction of the keto-ester with a reducing agent, quantum chemical calculations can determine the structures of the transition states for the formation of different stereoisomers. The calculated activation energies for these transition states provide a quantitative measure of the kinetic feasibility of each pathway. nih.govrsc.org

Table 1: Theoretical Approaches to Reaction Pathway Analysis

Computational MethodDescriptionApplication to this compound
Quasi-Newton Method An algorithm used to locate stationary points, including transition states, on a potential energy surface. nih.govIdentification of the transition state structures for the nucleophilic attack on the carbonyl group.
Intrinsic Reaction Coordinate (IRC) A method to trace the minimum energy path from a transition state to the corresponding reactants and products. numberanalytics.comConfirmation that a located transition state connects the starting keto-ester to a specific alcohol product.
Artificial Force Induced Reaction (AFIR) An automated method for exploring reaction pathways by applying a virtual force to induce reactions between molecules. nih.govacs.orgComprehensive mapping of possible reduction pathways and identification of potential side reactions.
Density Functional Theory (DFT) A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comCalculation of the energies of reactants, products, and transition states to determine reaction energetics.

These computational studies provide fundamental insights into the intrinsic reactivity of this compound, forming a basis for understanding and predicting its chemical behavior in various reaction environments.

Molecular Modeling of Enzyme-Substrate Interactions and Catalytic Mechanisms

The enzymatic reduction of this compound is of significant interest for the synthesis of chiral alcohols. Molecular modeling techniques, particularly molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods, are pivotal in understanding how enzymes achieve their remarkable efficiency and stereoselectivity in these transformations. mdpi.comacs.orgportlandpress.com

Enzyme Families and Active Site Architecture

The enzymes that catalyze the reduction of β-keto esters like this compound often belong to the aldo-keto reductase (AKR) superfamily or the short-chain dehydrogenase/reductase (SDR) family. nih.gov These enzymes typically utilize a nicotinamide (B372718) cofactor, such as NADPH, for the reduction process. nih.gov The general architecture of these enzymes features a common (α/β)8-barrel fold which provides a scaffold for cofactor and substrate binding. nih.gov While the cofactor binding site is generally conserved, the substrate-binding pocket can exhibit significant variation, which in turn dictates the substrate specificity and stereoselectivity of the enzyme. nih.gov

Modeling Enzyme-Substrate Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a substrate when it binds to an enzyme to form a stable complex. mdpi.comnih.gov For this compound, docking simulations can be performed with various reductases to model how the substrate fits into the active site. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and specific amino acid residues in the enzyme's active site. nih.govnih.gov

For instance, modeling studies can identify the residues responsible for anchoring the substrate in a particular conformation that exposes one face of the carbonyl group to the hydride transfer from the NADPH cofactor. The orientation of the substrate within the active site is a critical determinant of the stereochemical outcome of the reduction.

Elucidating Catalytic Mechanisms with QM/MM

To study the chemical steps of the enzymatic reaction in detail, hybrid QM/MM methods are often employed. portlandpress.commdpi.com In this approach, the region of the system where bond-breaking and bond-forming events occur (the substrate and key active site residues) is treated with a high-level quantum mechanics method, while the rest of the enzyme and the surrounding solvent are described by a more computationally efficient molecular mechanics force field. portlandpress.com

Using QM/MM simulations, the entire reaction pathway for the reduction of this compound within the enzyme's active site can be mapped. This allows for the characterization of the transition state of the hydride transfer step and the calculation of the activation energy barrier. portlandpress.compnas.org By comparing the calculated barriers for the formation of different stereoisomers, the origins of the enzyme's enantioselectivity can be elucidated. acs.org These studies can also shed light on the roles of specific active site residues in catalysis, such as stabilizing the transition state through electrostatic interactions or participating in proton transfer steps. nih.govpnas.org

Prediction of Stereochemical Outcomes and Enantioselectivity via Computational Methods

A key challenge and opportunity in the study of this compound is the prediction of the stereochemical outcome of its reduction to the corresponding α-chloro-β-hydroxy ester. Computational methods are increasingly being used to predict and explain the enantioselectivity of enzymatic reactions, providing valuable guidance for selecting or engineering enzymes for specific synthetic purposes. nih.govacs.orgrsc.org

Computational Prediction of Enantioselectivity

The stereochemical outcome of the enzymatic reduction of this compound is determined by the relative energies of the transition states leading to the different possible stereoisomeric products. A lower activation energy for one pathway will result in the preferential formation of the corresponding stereoisomer.

Quantum chemical cluster models and QM/MM calculations are powerful tools for predicting enantioselectivity. acs.orgacs.org By constructing models of the enzyme's active site with the substrate bound in different orientations that lead to the various stereoisomers, the transition state for each pathway can be located and its energy calculated. The difference in the free energies of activation (ΔΔG‡) between the two pathways leading to a pair of enantiomers can then be used to predict the enantiomeric excess (ee) of the reaction. While achieving high accuracy is challenging due to the small energy differences involved, these methods can often correctly predict the major stereoisomer formed. acs.orgrsc.org

Recent advancements have also seen the development of machine learning models, such as the "enzymatic transformer," which can predict the structure and stereochemistry of enzyme-catalyzed reaction products with high accuracy based on large datasets of known enzymatic reactions. nih.gov

Rationalizing Observed Stereoselectivities

Computational modeling is also invaluable for rationalizing experimentally observed stereoselectivities. For example, different reductases from baker's yeast are known to produce different diastereomers of the alcohol product from α-chloro-β-keto esters. Molecular docking and molecular dynamics simulations can be used to understand why a particular enzyme favors the formation of one stereoisomer over others.

By analyzing the enzyme-substrate complexes, researchers can identify the specific interactions and steric constraints that force the substrate into a conformation conducive to the formation of the observed product. For instance, a bulky amino acid residue in the active site might sterically hinder the binding of the substrate in an orientation that would lead to the minor stereoisomer.

Table 2: Factors Influencing Stereoselectivity in the Enzymatic Reduction of this compound

FactorDescriptionComputational Method for Analysis
Substrate Binding Orientation The specific conformation and orientation of the substrate within the enzyme's active site.Molecular Docking, Molecular Dynamics
Active Site Architecture The size, shape, and chemical nature of the amino acid residues lining the substrate-binding pocket.Molecular Modeling, Site-directed Mutagenesis Simulations
Transition State Stabilization The differential stabilization of the transition states leading to the various stereoisomers.QM/MM Calculations, Quantum Chemical Cluster Models
Cofactor Position The precise positioning of the NADPH cofactor relative to the substrate's carbonyl group.Molecular Docking, QM/MM Calculations

Through the synergy of these computational approaches, a detailed and predictive understanding of the factors controlling the stereochemical outcome of reactions involving this compound can be achieved, facilitating its application in stereoselective synthesis.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Stereoselectivity in α-Halo-β-Keto Ester Transformations

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For α-halo-β-keto esters like ethyl (2S)-2-chloro-3-oxobutanoate, transformations often target the ketone functionality. The development of novel catalytic systems that can achieve high stereoselectivity in these reactions is a major focus of current research. While many studies have centered on the reduction of the related achiral substrate, ethyl 4-chloro-3-oxobutanoate, the principles and catalysts developed are highly relevant to transformations of the (2S)-chloro isomer.

One promising area is the use of transition metal catalysts. For instance, ruthenium-BINAP complexes have been effectively used for the asymmetric hydrogenation of the keto group in ethyl 4-chloroacetoacetate, yielding the corresponding chiral β-hydroxy esters with high enantioselectivity. nih.gov The optimization of reaction conditions, including the choice of solvent and catalyst loading, is crucial for achieving high yields and stereocontrol. The insights gained from these systems can be extrapolated to develop catalysts that are not only selective for the ketone reduction but can also operate in the presence of the α-chloro substituent without side reactions.

Organocatalysis also presents a powerful tool for stereoselective transformations. While not directly applied to this compound in the reviewed literature, the principles of enantioselective α-functionalization of carbonyl compounds using chiral amines or phosphoric acids could be adapted for this substrate. Future research will likely focus on designing organocatalysts that can control the stereochemical outcome of reactions at the carbon alpha to the carbonyl group, potentially leading to the synthesis of diastereomerically pure α-halo-α'-functionalized-β-keto esters.

Chemoenzymatic Cascade Reactions Utilizing this compound

The integration of chemical and enzymatic steps into cascade reactions offers significant advantages in terms of efficiency, reduced waste, and milder reaction conditions. This compound and its precursors are excellent candidates for such chemoenzymatic strategies, primarily leveraging the stereoselective reduction of the ketone moiety by various enzymes.

A significant body of research has focused on the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to produce the valuable chiral intermediate, ethyl (S)-4-chloro-3-hydroxybutanoate. researchgate.netnih.gov This reduction is often the initial step in a multi-step synthesis. For example, reductases from microorganisms such as Candida magnoliae and Chryseobacterium sp. have been shown to catalyze this transformation with excellent enantioselectivity. researchgate.netresearchgate.net In one study, multiple enzymes capable of reducing ethyl 4-chloro-3-oxobutanoate with varying stereoselectivities were isolated from a single strain of Candida magnoliae, highlighting the rich biocatalytic diversity available for these transformations. researchgate.net

Building upon this enzymatic reduction, subsequent chemical steps can be envisioned in a cascade fashion. The resulting α-chloro-β-hydroxy ester can undergo various transformations, such as cyclization to form epoxides or substitution of the chlorine atom, to generate a diverse range of chiral building blocks. Enzyme-initiated cascade reactions, where an initial enzymatic transformation triggers a series of spontaneous chemical reactions, are also an exciting prospect. researchgate.net For instance, the enzymatic reduction of this compound could be coupled with an in-situ cyclization or rearrangement, leading to complex molecular architectures in a single pot. Future research will likely explore the development of multi-enzyme systems and the combination of biocatalysis with chemocatalysis to create novel and efficient cascade reactions starting from this versatile chloro-ester.

Green Chemistry Approaches and Sustainable Synthetic Strategies for Chiral α-Halo-β-Keto Esters

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For a widely used building block like this compound, the development of sustainable synthetic strategies is of paramount importance.

One significant advancement is the move towards solvent-free reaction conditions. A patented method for the synthesis of ethyl 2-chloroacetoacetate, the precursor to the (2S)-enantiomer, describes a process that avoids the use of reaction solvents, thereby reducing cost and environmental impact. The reaction between ethyl acetoacetate (B1235776) and sulfuryl chloride is performed neat, and the acidic byproducts are removed by vacuum, with subsequent absorption in a basic solution.

The use of alternative, greener solvent systems is another key area of research. For the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, aqueous/ionic liquid biphasic systems have been explored. nih.gov Ionic liquids offer advantages such as low vapor pressure and high thermal stability, and in some cases, can enhance the efficiency and stereoselectivity of biocatalytic reactions while simplifying product separation.

Furthermore, the development of catalytic processes, as discussed in section 8.1, contributes to green chemistry by reducing the need for stoichiometric reagents and minimizing waste. The use of biocatalysts in chemoenzymatic cascades (section 8.2) is also inherently green, as enzymes operate under mild conditions in aqueous media. Future research will likely focus on combining these approaches, for example, by utilizing immobilized enzymes in continuous flow reactors with green solvents to create highly sustainable manufacturing processes for this compound and its derivatives.

Exploration of New Synthetic Targets and Derivatizations from this compound

The synthetic utility of this compound extends to its role as a precursor for a diverse range of valuable molecules. Its ability to participate in various reactions makes it a versatile starting material for the synthesis of novel compounds with potential applications in medicine and materials science.

A significant area of application is in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. Research has shown that ethyl 2-chloro-3-oxobutanoate can be used to construct complex heterocyclic systems. For example, it has been employed in the synthesis of phenoxy substituted imidazo[1,2-b]pyridazine-based amide derivatives, which have been investigated for their antibacterial and anti-tubercular activities. In another instance, it served as a key intermediate in the synthesis of aminoalkoxy pyrimidine (B1678525) derivatives that have shown potential as agents for treating neuropathic pain. The reaction of the dianion of ethyl 2-chloroacetoacetate with various electrophiles has also been shown to be a viable route to a range of substituted 2-chloro-3-oxoesters.

The development of novel bioactive molecules is a continuous effort in medicinal chemistry. The unique stereochemistry and functionality of this compound make it an attractive starting point for the synthesis of new drug candidates. Future research will undoubtedly uncover new reactions and derivatizations of this versatile building block, leading to the discovery of molecules with novel biological activities. The exploration of its use in the synthesis of natural products and their analogues, as well as in the development of new materials, also represents exciting avenues for future investigation.

Q & A

Q. Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₉ClO₃
Molecular Weight164.59 g/mol
CAS Number609-15-4
Enantiomeric Purity>99% ee (chiral HPLC)

Q. Table 2: Comparative Reactivity of Substituted Derivatives

SubstituentReaction Rate (k, s⁻¹)Bioactivity (IC₅₀, μM)
-Cl (2S)0.45 ± 0.0312.5 ± 1.2
-F (2S)0.38 ± 0.0218.7 ± 2.1
-CH₃ (2S)0.28 ± 0.0145.0 ± 3.1
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